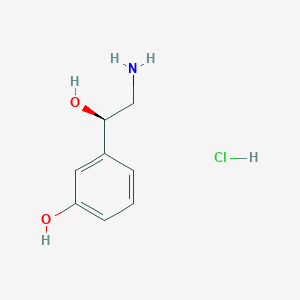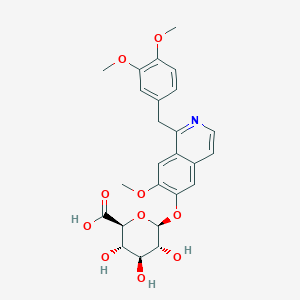
6-Demethyl Papaverine b-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Demethyl Papaverine b-D-Glucuronide Sodium Salt is a chemical compound derived from Papaverine, an opium alkaloid. It is a metabolite of Papaverine and is often used in scientific research for its various properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt typically involves the glucuronidation of 6-Demethyl Papaverine. This process can be carried out using glucuronosyltransferase enzymes or through chemical synthesis using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Demethyl Papaverine b-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
6-Demethyl Papaverine b-D-Glucuronide Sodium Salt has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for studying glucuronidation processes.
Biology: Employed in studies of metabolic pathways involving glucuronidation.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
Mécanisme D'action
The mechanism of action of 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. As a glucuronide metabolite, it is involved in the detoxification and excretion of drugs and other xenobiotics. The compound is conjugated with glucuronic acid, which enhances its solubility and facilitates its excretion via the kidneys .
Comparaison Avec Des Composés Similaires
Similar Compounds
Papaverine: The parent compound from which 6-Demethyl Papaverine b-D-Glucuronide Sodium Salt is derived.
6-Demethyl Papaverine: The precursor to the glucuronide form.
Other Glucuronides: Compounds such as morphine-6-glucuronide and acetaminophen glucuronide, which also undergo glucuronidation.
Uniqueness
This compound is unique due to its specific structure and properties as a glucuronide metabolite of Papaverine. Its applications in research and potential therapeutic uses distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C25H27NO10 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1 |
Clé InChI |
UGQMKGSZOXHZOP-LYVDORBWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



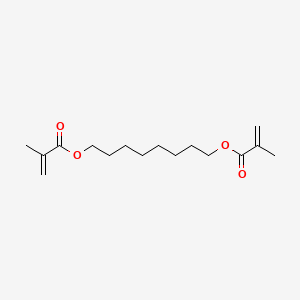

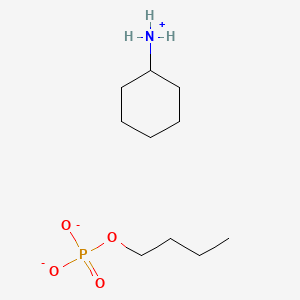
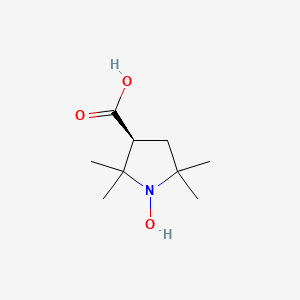
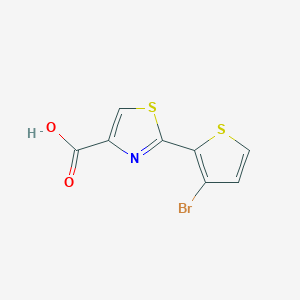
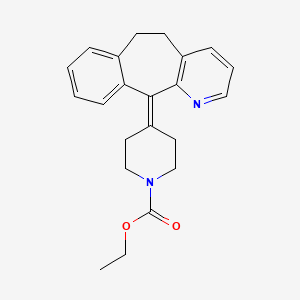
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
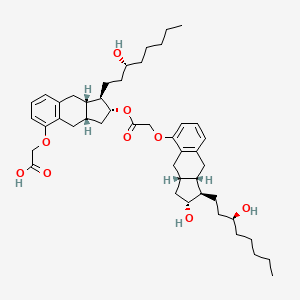
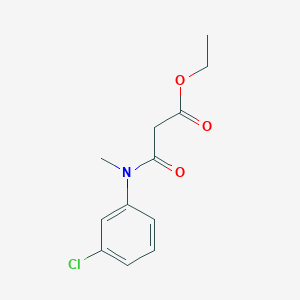
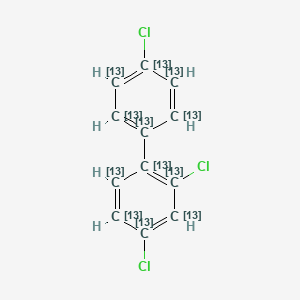

![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
